molecular formula C20H22N2O5 B5566235 ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate

ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B5566235
M. Wt: 370.4 g/mol
InChI Key: CZEAVIWYXFZWAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperazine derivatives, including compounds similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate, involves reactions with secondary amines or specific conditions that facilitate the formation of N,N′-disubstituted piperazine derivatives. For example, certain piperazine derivatives were synthesized via reactions with ethylene and CO under catalytic conditions or through decyclization processes with secondary amines, highlighting the versatility of synthetic methods in creating complex structures (Vasileva et al., 2018; Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into the conformation and spatial arrangement of the piperazine ring and associated functional groups. Studies have shown that the piperazine ring can adopt a chair conformation, with dihedral angles between the piperazine and aromatic rings affecting the overall molecular geometry (Faizi et al., 2016). Such structural insights are crucial for understanding the reactivity and potential interaction sites of the molecule.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation and acylation, which are influenced by the nature of substituents and reaction conditions. These reactions are essential for modifying the compound's structure and introducing functional groups that significantly alter its chemical properties and reactivity (Ishii et al., 1997; Litvinov & Shestopalov, 2009).

Physical Properties Analysis

The analysis of physical properties, including crystalline structure and solubility, is critical for understanding the behavior of piperazine derivatives in different environments. The crystalline structure, including the space group and cell parameters, provides valuable information on the solid-state characteristics of these compounds, which is essential for their application in various fields (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interactions with other molecules, are directly influenced by their molecular structure and the nature of their functional groups. Understanding these properties is crucial for designing compounds with desired reactivity and for predicting their behavior in chemical reactions or biological systems (Rajkumar et al., 2014).

Scientific Research Applications

Chemical Synthesis and Reactions

Compounds containing elements similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate have been a focal point in chemical synthesis and reactions. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacting with secondary amines can yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of such structures in synthesizing new chemical entities (Vasileva et al., 2018).

Pharmacological Potential

The pharmacological potential of related compounds has been explored, particularly in the context of anti-proliferative properties. For example, benzochromene derivatives have been synthesized and assessed for their cytotoxic potencies against cancer cells, indicating potential therapeutic applications (Hanifeh Ahagh et al., 2019).

Structural Analysis

Structural analysis of related compounds, such as the crystal structure determination of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides foundational knowledge for understanding the molecular conformation and potential interactions of such chemicals (Faizi et al., 2016).

Catalytic Applications

In the realm of catalysis, compounds featuring piperazine units have been utilized to facilitate reactions, demonstrating the utility of these structures in synthetic chemistry and potentially in industrial applications (Ishii et al., 1997).

properties

IUPAC Name

ethyl 4-(2-oxo-8-prop-2-enylchromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-3-6-14-7-5-8-15-13-16(19(24)27-17(14)15)18(23)21-9-11-22(12-10-21)20(25)26-4-2/h3,5,7-8,13H,1,4,6,9-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAVIWYXFZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-piperazine-1-carboxylic acid ethyl ester

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